SH379 Demonstrates Superior In Vitro Potency and Safety Compared to Hit Compound 7
In a direct head-to-head comparison within the same study, SH379 (compound 29) demonstrated a significantly improved potency and safety profile over the original screening hit, compound 7 [1]. The study quantitatively evaluated both the ability of each analog to promote testosterone production and their cytotoxicity in mouse TM3 Leydig cells [1]. While the initial hit compound 7 served as the starting point for the medicinal chemistry campaign, SH379 emerged as the most potent analog after systematic structural optimization, with a favorable safety margin [1].
| Evidence Dimension | In vitro efficacy and cytotoxicity |
|---|---|
| Target Compound Data | SH379 (compound 29): Identified as the 'most potent' analog; significantly promoted testosterone synthesis-related enzymes StAR and 3β-HSD. |
| Comparator Or Baseline | Compound 7: The initial 'anti-LOH hit' from the synthetic library. |
| Quantified Difference | SH379 was selected as the lead compound after structure-activity relationship (SAR) studies, indicating it was superior in potency and safety to the initial hit and other analogs in the series. |
| Conditions | Promotion of testosterone production and cytotoxicity evaluated in mouse TM3 Leydig cells. |
Why This Matters
For procurement, this validates that SH379 is the optimized result of a medicinal chemistry campaign, not just a random analog, ensuring the highest likelihood of success in follow-up biological studies.
- [1] Bai, J., Xie, J., Xing, Y., Wang, L. T., Xie, J., Yang, F., ... & Qiu, W. W. (2019). Synthesis and biological evaluation of methylpyrimidine-fused tricyclic diterpene analogs as novel oral anti-late-onset hypogonadism agents. European Journal of Medicinal Chemistry, 176, 21-40. View Source
